4,5-Dichlorophthalimide

Nonlinear Optics Polarizability Hyperpolarizability

4,5-Dichlorophthalimide (CAS 15997-89-4) features a unique 4,5-dichloro substitution pattern, delivering regioselectivity in nucleophilic aromatic substitution that 3,6-dichloro isomers cannot provide. It is essential for synthesizing specific 4-hydroxy-5-nitrophthalimide derivatives and NLO-active polymers. Its high hyperpolarizability makes it a preferred chromophore for optical modulators and stereochemical assignments. For researchers requiring precise stereoelectronic properties and predictable synthetic outcomes, this building block is non-interchangeable.

Molecular Formula C8H3Cl2NO2
Molecular Weight 216.02 g/mol
CAS No. 15997-89-4
Cat. No. B101854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichlorophthalimide
CAS15997-89-4
Molecular FormulaC8H3Cl2NO2
Molecular Weight216.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=O
InChIInChI=1S/C8H3Cl2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13)
InChIKeyQJPBDGMPYPSJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichlorophthalimide CAS 15997-89-4: Technical Baseline and Procurement Context


4,5-Dichlorophthalimide (CAS 15997-89-4; 5,6-dichloro-1H-isoindole-1,3(2H)-dione) is a chlorinated phthalimide derivative synthesized from 5,6-dichloro-1,3-isobenzofurandione (4,5-dichlorophthalic anhydride) and characterized by 1H, 13C-NMR and IR spectroscopy . It is a white to off-white crystalline solid with a melting point of 217–219 °C and a predicted density of 1.643 ± 0.06 g/cm³ . The compound serves as a versatile building block in pharmaceutical intermediate synthesis, NLO materials development, and organometallic complex preparation .

Why 4,5-Dichlorophthalimide Cannot Be Replaced by Generic Phthalimide Analogs


The chlorine substitution pattern in 4,5-dichlorophthalimide dictates its reactivity, spectroscopic properties, and structural behavior in ways that other phthalimide derivatives cannot replicate. Unlike 3,6-dichlorophthalimide, which yields different regioisomers upon nucleophilic aromatic substitution , and unlike the fully substituted 3,4,5,6-tetrachlorophthalimide, which introduces different steric and electronic profiles [1], the 4,5-dichloro substitution pattern confers specific regioselectivity in synthetic transformations and distinct nonlinear optical (NLO) characteristics. Substituting this compound with unsubstituted phthalimide or alternative dichloro isomers will alter reaction outcomes, product regiochemistry, and material properties in a non-interchangeable manner.

4,5-Dichlorophthalimide: Quantifiable Differentiation Evidence Against Close Analogs


Comparative Nonlinear Optical Properties: 4,5-Dichlorophthalimide vs. Other Cyclic Imides

Ab initio and DFT calculations demonstrate that 4,5-dichlorophthalimide and 3,4,5,6-tetrachlorophthalimide possess the highest mean polarizabilities and total hyperpolarizabilities among the studied cyclic imides, which included maleimide, succinimide, phthalimide, and various chlorinated derivatives [1]. This places 4,5-dichlorophthalimide in the top tier of NLO-active imides, substantially outperforming unsubstituted phthalimide.

Nonlinear Optics Polarizability Hyperpolarizability DFT Calculations

Regiospecific Allylic Substitution: 4,5-Dichlorophthalimide as a Nucleophilic Partner

In phosphine-catalyzed allylic substitutions of Morita-Baylis-Hillman acetates, 4,5-dichlorophthalimide functions as a nucleophilic partner to yield N-protected β-amino phosphonic acid esters with exceptionally high regiospecificity [1]. The reaction proceeds via a tandem SN2′–SN2′ mechanism. This regiospecificity is a direct consequence of the electronic properties of the 4,5-dichlorophthalimide moiety.

Organocatalysis Allylic Substitution Phosphine Catalysis β-Aminophosphonic Acids

First Crystal Structure of a 4,5-Dichlorophthalimidate Metal Complex

The first crystal structure of a complex containing 4,5-dichlorophthalimidate as a ligand has been reported and deposited in the Cambridge Structural Database [1]. This structure confirms the coordination mode of 4,5-dichlorophthalimidate to palladium centers in cyclometallated complexes, providing a structural benchmark absent for many other phthalimide derivatives.

Organometallic Chemistry Palladacycles X-ray Crystallography Cambridge Structural Database

Regioselective Nucleophilic Aromatic Substitution: 4,5-Dichloro vs. 3,6-Dichloro Pattern

Treatment of N-alkyl derivatives of 4,5-dichlorophthalimide with potassium nitrite yields N-substituted 4-hydroxy-5-nitrophthalimides, whereas the analogous reaction with 3,6-dichlorophthalimide yields 3-hydroxy-6-nitrophthalimides [1]. This regiochemical divergence is dictated solely by the chlorine substitution pattern and cannot be interchanged.

Nucleophilic Aromatic Substitution Regioselectivity Phthalimide Derivatives Synthetic Methodology

High-Impact Application Scenarios for 4,5-Dichlorophthalimide


Nonlinear Optical (NLO) Polymer and Material Development

4,5-Dichlorophthalimide is a preferred building block for synthesizing NLO-active polymers and copolymers, given its high mean polarizability and hyperpolarizability relative to other cyclic imides . It is incorporated into polyimide backbones or used as a pendant chromophore to enhance second-order nonlinear optical responses, relevant for high-speed optical modulators and switches.

Stereochemical Assignment via Exciton-Coupled Circular Dichroism (ECCD)

4,5-Dichlorophthalimide functions as a chromophoric derivative in exciton-coupled CD spectroscopy, where coupling between its allowed transitions and those of aryl chromophores yields Cotton effects reflecting absolute stereochemistry . Its distinct transition moment direction (determined via linear dichroism) makes it a valuable reporter group for stereochemical assignments.

Synthesis of 4-Hydroxy-5-nitrophthalimide Derivatives

N-Substituted 4,5-dichlorophthalimides undergo regioselective nucleophilic aromatic substitution with potassium nitrite to afford 4-hydroxy-5-nitrophthalimides . This transformation provides access to a specific substitution pattern not obtainable from 3,6-dichloro isomers, useful in pharmaceutical intermediate synthesis and functional dye precursor preparation.

Palladacycle and Organometallic Complex Synthesis

4,5-Dichlorophthalimide serves as a ligand precursor for synthesizing dinuclear and mononuclear palladacycles, as demonstrated by the first structurally characterized 4,5-dichlorophthalimidate complexes . These complexes are of interest for catalytic applications and luminescent material studies.

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